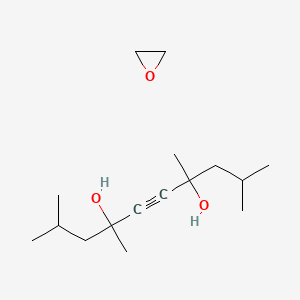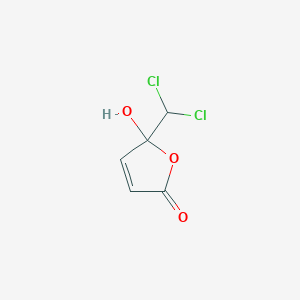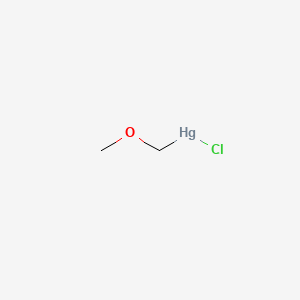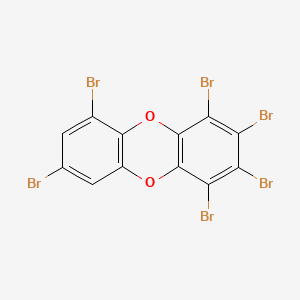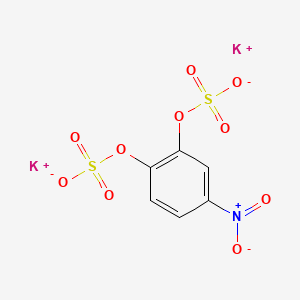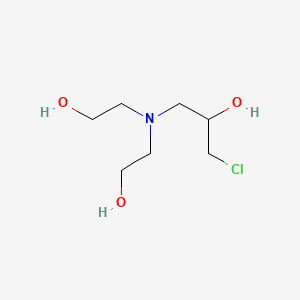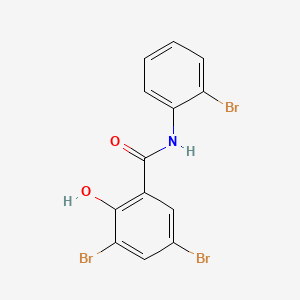
2',3,5-Tribromosalicylanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,5-Tribromosalicylanilide is a derivative of salicylanilide, characterized by the presence of bromine atoms at the 2’, 3, and 5 positions of the salicylate moiety and at the 4 position of the anilide moiety . This compound is known for its antimicrobial properties and has been used in various applications, including as a bacteriostatic agent in detergents and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55 degrees Celsius or in water containing an emulsifier at 50 to 65 degrees Celsius . The bromination process involves the addition of bromine to the salicylanilide molecule, resulting in the formation of the tribrominated product.
Industrial Production Methods: On an industrial scale, the production of 2’,3,5-Tribromosalicylanilide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency of the process. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2’,3,5-Tribromosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of bromine atoms.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2’,3,5-Tribromosalicylanilide with different functional groups replacing the bromine atoms .
Scientific Research Applications
2’,3,5-Tribromosalicylanilide has been extensively studied for its antimicrobial properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to microbial inhibition and as a tool for investigating biological pathways.
Medicine: As an antimicrobial agent in formulations for treating infections.
Industry: In the production of disinfectants, detergents, and other antimicrobial products.
Mechanism of Action
The antimicrobial activity of 2’,3,5-Tribromosalicylanilide is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of microbial cells, leading to cell lysis and death. The compound may also inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
- 3,5-Dibromosalicylanilide
- 4,2’,4’-Trichloro-2-hydroxydiphenyl ether
- Hexachlorophene
Comparison: 2’,3,5-Tribromosalicylanilide is unique due to the specific positioning of the bromine atoms, which enhances its antimicrobial properties compared to other halogenated salicylanilides. For instance, 3,5-Dibromosalicylanilide lacks the additional bromine atom at the 2’ position, which may reduce its efficacy. Similarly, 4,2’,4’-Trichloro-2-hydroxydiphenyl ether, while effective, has a different mechanism of action and spectrum of activity .
Properties
CAS No. |
4214-44-2 |
|---|---|
Molecular Formula |
C13H8Br3NO2 |
Molecular Weight |
449.92 g/mol |
IUPAC Name |
3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19) |
InChI Key |
RRNVCFJANVOCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


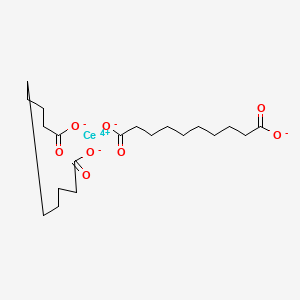

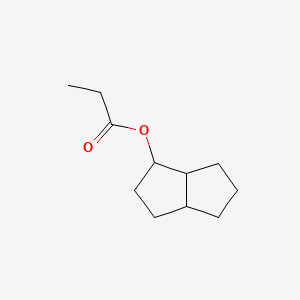


![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
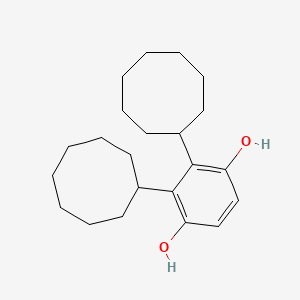
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
